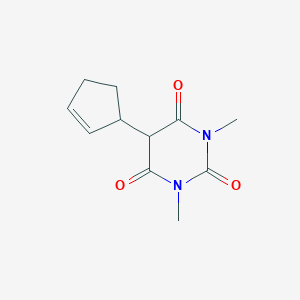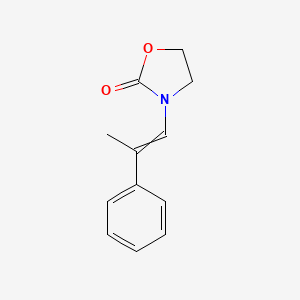
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound features a phenyl group attached to a prop-1-en-1-yl moiety, which is further connected to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one typically involves the condensation of aldehydes with glycinates. This reaction is carried out under mild conditions to ensure high stereoselectivity and yield. For example, (E)-3-dimethylamino-2-methylprop-2-enal can be used as a key intermediate in the synthesis process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and applicability in various fields.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted oxazolidinones.
Scientific Research Applications
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby exerting its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Phenylprop-2-en-1-ol: This compound shares a similar phenylpropene structure but lacks the oxazolidinone ring.
(E)-3-dimethylamino-2-methylprop-2-enal: Used as an intermediate in the synthesis of oxazolidinones.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Another compound with a similar propene structure but different functional groups.
Uniqueness
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of a phenylpropene moiety and an oxazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
478918-54-6 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(2-phenylprop-1-enyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-10(11-5-3-2-4-6-11)9-13-7-8-15-12(13)14/h2-6,9H,7-8H2,1H3 |
InChI Key |
OIGRYPMUJPBEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1CCOC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


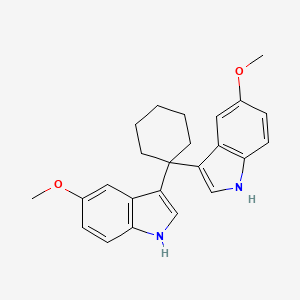
![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
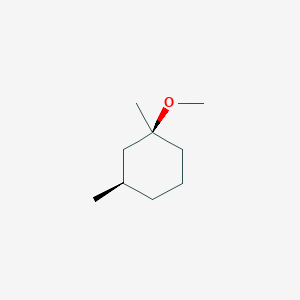
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B15167653.png)
![1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL](/img/structure/B15167654.png)
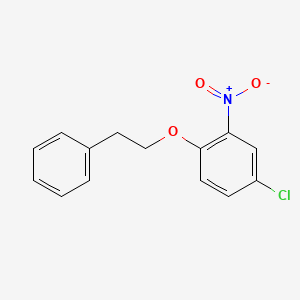
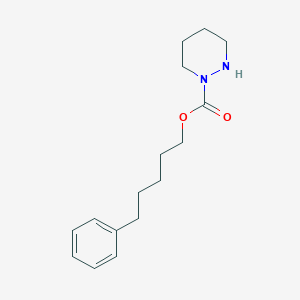
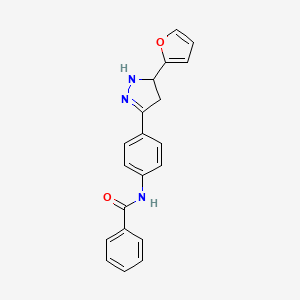
![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)
![N-[1-(Difluoroamino)propyl]acetamide](/img/structure/B15167688.png)
![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)
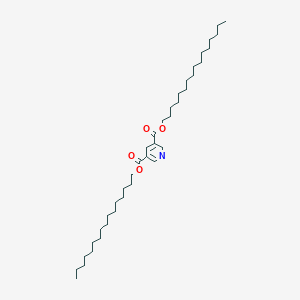
![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)
